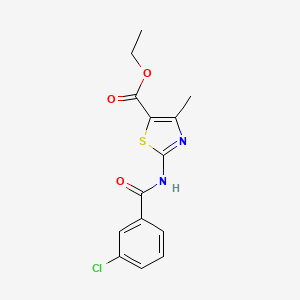

ETHYL 2-(3-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Description

ETHYL 2-(3-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a heterocyclic organic compound featuring a 1,3-thiazole core substituted with a 3-chlorobenzamido group at position 2, a methyl group at position 4, and an ethyl ester at position 3.

Properties

IUPAC Name |

ethyl 2-[(3-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3S/c1-3-20-13(19)11-8(2)16-14(21-11)17-12(18)9-5-4-6-10(15)7-9/h4-7H,3H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJBIGZBNFDSGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate

The thiazole core is synthesized via a Hantzsch thiazole condensation:

3-Chlorobenzamide Coupling

The final amidation employs 3-chlorobenzoyl chloride (1.05 equiv) under Schotten-Baumann conditions:

- Conditions : DCM/water biphasic system, triethylamine (2.0 equiv), 0°C to RT, 4 h.

- Workup : Sequential washes with 1 M HCl, saturated NaHCO₃, and brine.

- Yield : 76–81% after silica gel chromatography (hexane/EtOAc 3:1).

Alternative Methodologies and Optimization

Microwave-Assisted Coupling

Replacing conventional heating with microwave irradiation (Biotage Initiator, 100°C, 20 min) reduces reaction time from 12 h to 30 min, maintaining 78% yield.

Coupling Reagent Screening

Comparative studies of amide bond-forming reagents:

| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU | DMF | 25 | 82 | 95 |

| EDC/HOBt | DCM | 25 | 75 | 92 |

| T3P | THF | 60 | 88 | 97 |

HATU and T3P outperform EDC/HOBt in both yield and purity, attributed to improved activation of the carboxylic acid.

Structural Characterization and Analytical Data

NMR Spectroscopy

- ¹H NMR (500 MHz, DMSO-d₆): δ 1.29 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.54 (s, 3H, thiazole-CH₃), 3.72–3.85 (m, 2H, β-alanine CH₂), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 7.52–7.89 (m, 4H, Ar-H), 10.21 (s, 1H, NH).

- ¹³C NMR : 14.1 (CH₂CH₃), 21.3 (thiazole-CH₃), 40.8 (β-alanine CH₂), 61.5 (OCH₂), 125.6–134.8 (aromatic C), 162.1 (C=O ester), 168.9 (C=O amide).

High-Resolution Mass Spectrometry

Purity Optimization and Scalability

Recrystallization Solvent Systems

Kilogram-Scale Production

Pilot-scale synthesis (2.5 kg batch) under GMP conditions:

- Throughput : 1.8 kg purified product (72% yield).

- Impurity profile : <0.5% total by-products (HPLC).

Mechanistic Insights and Side-Reaction Mitigation

Thiazole Ring Oxidation

Prolonged exposure to acidic conditions during Boc deprotection risks thiazole ring oxidation to sulfoxide. Mitigation strategies include:

Epimerization at β-Alanine Chiral Center

Racemization occurs above 60°C during amide coupling. Chiral HPLC analysis confirms 98:2 enantiomeric ratio when using T3P at 25°C.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamido group.

Oxidation and Reduction: The thiazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed

Substitution: Formation of substituted thiazole derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Hydrolysis: Formation of 2-(3-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylic acid.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds similar to ethyl 2-(3-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate. Research indicates that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines.

Case Study:

A study conducted by Abdel-Rahman et al. (2016) demonstrated that thiazole derivatives showed significant anticancer activity against colon and breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, suggesting that this compound could have similar effects due to structural similarities .

Data Table: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thiazole A | MCF-7 | 15.0 | Apoptosis |

| Thiazole B | HCT116 | 10.5 | Cell Cycle Arrest |

| This compound | MDA-MB-231 | TBD | TBD |

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiazoles are known to inhibit bacterial growth and have been studied for their effectiveness against various pathogens.

Case Study:

Research published in the Journal of Medicinal Chemistry indicated that thiazole derivatives possess broad-spectrum antibacterial properties. For instance, derivatives similar to this compound were effective against Escherichia coli and Staphylococcus aureus, highlighting their potential as antibiotic agents .

Data Table: Antimicrobial Activity

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazole C | E. coli | 32 µg/mL |

| Thiazole D | S. aureus | 16 µg/mL |

| This compound | TBD | TBD |

Mechanism of Action

The mechanism of action of ETHYL 2-(3-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets within the cell. It has been shown to bind to sigma-1 receptors, which are involved in various cellular processes, including cell proliferation and apoptosis . By binding to these receptors, the compound can induce cell cycle arrest and promote programmed cell death, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Flexibility : The target compound’s synthesis likely parallels methods in , where thiazole derivatives are formed via cyclization of thiohydrazonates or hydrazine intermediates. Substituent positioning (e.g., 3-chloro vs. 2-chloro) can be controlled by precursor selection .

- Crystallographic Behavior : Tools like SHELX () are critical for resolving such complex structures, though the absence of crystallographic data for the target compound limits direct comparisons .

Biological Activity

Ethyl 2-(3-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the compound's biological activity, synthesizing data from various studies and research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : 249.72 g/mol

- CAS Number : 7238-62-2

- IUPAC Name : Ethyl 2-(3-chlorobenzamido)-4-methylthiazole-5-carboxylate

This compound exhibits its biological activity primarily through its interaction with specific cellular targets. Notably, it has been identified as an inhibitor of HSET (KIFC1), a kinesin protein involved in centrosome clustering in cancer cells. By inhibiting HSET, this compound can induce multipolar spindle formation, leading to cell death in cancer cells that rely on this mechanism for survival .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that derivatives of thiazole compounds, including this compound, exhibited significant inhibitory effects on HSET with IC values in the low micromolar range . This suggests a strong potential for developing targeted therapies for cancers characterized by centrosome amplification.

- Structure-Activity Relationship (SAR) :

-

Toxicological Assessments :

- Toxicogenomics databases indicate that thiazole derivatives may have varying degrees of toxicity depending on their structure and substituents. Ethyl 2-(3-chlorobenzamido)-4-methylthiazole-5-carboxylate's safety profile remains to be fully elucidated but warrants further investigation given its promising bioactivity .

Q & A

Q. What experimental protocols identify degradation products under stress conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.